molecular formula C8H10BrN B1343028 3-Bromo-N-ethylaniline CAS No. 398151-69-4

3-Bromo-N-ethylaniline

Cat. No. B1343028
M. Wt: 200.08 g/mol
InChI Key: KBCJPWUCWTXJEW-UHFFFAOYSA-N
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Description

3-Bromo-N-ethylaniline is a chemical compound with the CAS Number: 398151-69-4. It has a molecular weight of 200.08 and its IUPAC name is N-(3-bromophenyl)-N-ethylamine . The physical form of 3-Bromo-N-ethylaniline is a light yellow to brown liquid .


Physical And Chemical Properties Analysis

3-Bromo-N-ethylaniline has a molecular weight of 200.08 . It is a light yellow to brown liquid . The storage temperature is +4C .

Scientific Research Applications

Anilines and Their Applications

Anilines are a class of compounds that have a wide range of applications in various scientific fields . They are used as intermediates in the synthesis of a variety of substances and have significant biological and industrial importance .

Synthesis of Anilines

The synthesis of anilines involves various reactions, mechanisms, and catalysts. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .

Applications of Substituted Polyanilines

Substituted polyanilines and their blends and composites have a wide range of applications in diverse fields. These include sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .

For example, substituted polyanilines, which could potentially include 3-Bromo-N-ethylaniline, have been used in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .

Safety And Hazards

3-Bromo-N-ethylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity with repeated exposure, affecting the blood and hematopoietic system .

properties

IUPAC Name

3-bromo-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCJPWUCWTXJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-ethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Asada, M Taki, S Yamaguchi - Bulletin of the Chemical …, 2023 - academic.oup.com
… To synthesize a POR substituted with a 3-diethylaminophenyl group (x = c), Boc-protected 3-bromo-N-ethylaniline was employed in the catalytic P-arylation to obtain 5c-Boc, thus …
DI Yoon - 1988 - search.proquest.com
One of the most unusual properties of dithiolene complexes is their intense electronic transition in the VIS and Near-IR regions of the electromagnetic spectrum. To investigate the …
D Deng, B Hu, Z Zhang, S Mo, M Yang, D Chen - Organometallics, 2019 - ACS Publications
Six Cp*Ir complexes containing NN-bitentate chelate ligands [Cp*IrCl(C 5 H 4 CH 2 C 5 H 3 OH)][Cl] (1), [Cp*IrCl(C 5 H 4 CH 2 C 5 H 3 O)] (2), [Cp*IrCl(C 5 H 4 C 5 H 3 OH)] [Cl] (3), [Cp*…
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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